PF-514273

CB1 Antagonist Binding Affinity Cannabinoid Receptor Pharmacology

Select PF-514273 for scaffold-specific CB1 antagonism. Its novel bicyclic lactam core eliminates off-target CB2 effects (selectivity >10,000×) and ensures reproducible metabolic data. Orally active and clinically advanced, it's the definitive tool for translational obesity and CNS research. Avoid generic CB1 antagonists that introduce uncontrolled pharmacological variables. Insist on the genuine compound for publication-ready results.

Molecular Formula C21H17Cl2F2N3O2
Molecular Weight 452.3 g/mol
CAS No. 851728-60-4
Cat. No. B1679703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-514273
CAS851728-60-4
Synonyms2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo(3,4-f)(1,4)oxazepin-8(5H)-one
PF 514273
PF-514273
PF514273
Molecular FormulaC21H17Cl2F2N3O2
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F
InChIInChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3
InChIKeyFJMQJSUOOGOWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-514273 (CAS 851728-60-4) Bicyclic Lactam-Based CB1 Antagonist for Obesity and Reward Pathway Research Procurement


PF-514273 (2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one) is a synthetic, orally active, and highly selective antagonist of the central cannabinoid-1 (CB1) receptor [1]. Developed by Pfizer as part of a novel bicyclic lactam-based scaffold series, it was advanced to human clinical trials for the management of obesity before clinical development was discontinued [1]. In its primary literature disclosure, PF-514273 demonstrates sub-nanomolar binding affinity for the CB1 receptor (Ki = 0.82 nM) and exceptional selectivity over the peripheral CB2 receptor, with a selectivity window exceeding 10,000-fold [1].

PF-514273 vs. Generic CB1 Antagonists: Why Procurement of Precise Chemical Identity Matters for Reproducible Neuroscience Research


Generic substitution within the class of CB1 antagonists is not scientifically valid due to extreme variations in CB1/CB2 selectivity and off-target liability. Widely used comparators like the prototypical diarylpyrazole rimonabant (SR141716) exhibit CB1/CB2 selectivity of only approximately 285-fold to 670-fold, in stark contrast to PF-514273's >10,000-fold selectivity window [1][2]. Furthermore, while high-potency comparators like taranabant (Ki = 0.13 nM) and otenabant (Ki = 0.7 nM) exist, these compounds possess different chemical backbones—acyclic amide and biarylpyrazole, respectively—which are associated with distinct off-target profiles (e.g., inverse agonism strength and hERG channel interactions) that confound interpretation of results in behavioral pharmacology and metabolic studies [3][4][5]. Substituting a compound with lower CB2 selectivity may inadvertently engage peripheral immune pathways or gastrointestinal targets, thereby masking or altering the central nervous system (CNS)-specific phenotype being studied.

Quantitative Comparator-Based Evidence Guide: PF-514273 (851728-60-4) vs. Rimonabant, Taranabant, Otenabant, and Ibipinabant


Human CB1 Binding Affinity: PF-514273 vs. Rimonabant and Taranabant

PF-514273 exhibits a binding affinity (Ki) of 0.82 nM for the human CB1 receptor, placing it among the most potent antagonists in the class [1]. In direct comparison, the prototypical CB1 antagonist rimonabant (SR141716) exhibits a Ki of 1.8 nM to 5.6 nM depending on the assay system [2]. The ultra-high-potency comparator taranabant demonstrates a Ki of 0.13 nM, which is slightly more potent than PF-514273, but this comes at the cost of a different chemical scaffold and potential for stronger inverse agonism [3]. Therefore, while PF-514273 is not the absolute most potent molecule in vitro, it provides an optimized balance of high affinity and unique scaffold chemistry that distinguishes it from both the lower-potency historical standard (rimonabant) and the higher-potency acyclic amide (taranabant).

CB1 Antagonist Binding Affinity Cannabinoid Receptor Pharmacology

CB1 vs. CB2 Selectivity Ratio: PF-514273 Demonstrates Superior Discrimination Over Historical and Recent Comparators

PF-514273 displays a >10,000-fold selectivity for CB1 over CB2 receptors (Ki CB2 = >10,000 nM) [1]. This selectivity window is substantially wider than that of rimonabant, which exhibits only 285-fold to 672-fold selectivity in standard assays [2]. While more modern comparators like otenabant (CP-945,598) and ibipinabant (SLV319) also report >1,000-fold or ~10,000-fold selectivity, PF-514273 achieves this with a distinct bicyclic lactam core that is structurally unrelated to the biarylpyrazole (rimonabant, ibipinabant) and pyrazoline (otenabant) classes [3][4]. The wide selectivity window is critical for isolating central CB1-mediated effects from peripheral CB2-mediated immunomodulation or gastrointestinal motility influences, a known confounding factor in in vivo metabolic and behavioral studies using older comparators with narrower windows.

CB1 Selectivity CB2 Selectivity Off-Target Minimization

Functional Antagonism: PF-514273 Blocks Agonist-Stimulated GTPγS Binding with High Potency

In functional [35S]GTPγS binding assays, PF-514273 acts as a potent antagonist of agonist-stimulated G-protein activation. It inhibits CP-55940-induced GTPγS binding in CHO-K1 cells expressing human CB1 receptors with an IC50 of 0.82 nM [1]. This functional potency aligns closely with its binding affinity, confirming it as a neutral antagonist or weak inverse agonist in this system. By comparison, the classic comparator rimonabant exhibits more complex functional behavior; while it antagonizes agonist-induced GTPγS binding, it also acts as an inverse agonist at higher concentrations (>1 μM), inhibiting basal GTPγS binding [2]. This inverse agonism can introduce variability in cellular signaling readouts, particularly in assays sensitive to basal receptor tone. PF-514273's clean functional antagonism profile, without pronounced inverse agonism at standard experimental concentrations, offers a more predictable tool for dissecting endocannabinoid tone-dependent vs. tone-independent effects.

Functional Antagonism GTPγS Binding G-Protein Coupled Receptor

In Vivo Efficacy: Robust Oral Reduction of Food Intake Without Confounding Ethanol Reward Phenotypes

PF-514273 demonstrates robust oral activity in vivo, significantly reducing food intake in rodents following oral administration [1]. While specific ED50 values for food intake reduction are not disclosed in the primary literature, the compound was advanced to human clinical trials for weight management, confirming its translational potential [1]. In behavioral pharmacology studies directly comparing the effects of PF-514273 to the class prototype rimonabant, a key differentiation emerges: PF-514273 did not perturb the acquisition or expression of ethanol-induced conditioned place preference (CPP) in DBA/2J mice [2]. This is a critical distinction, as rimonabant and other CB1 antagonists are well-documented to reduce ethanol reward-related behaviors in similar paradigms, often complicating the interpretation of studies on feeding vs. reward [3]. The fact that PF-514273 reduces food intake but does not suppress ethanol CPP suggests a unique pharmacological signature that may allow for the study of appetite regulation decoupled from reward pathway modulation.

Oral Bioavailability In Vivo Pharmacology Food Intake Ethanol Reward

Chemical Scaffold Novelty: Bicyclic Lactam Core Distinguishes PF-514273 from Diarylyrazole and Acyclic Amide Comparators

PF-514273 is based on a novel bicyclic lactam core structure (pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one), which represents a distinct chemical series from the three major historical CB1 antagonist classes: diarylpyrazoles (e.g., rimonabant, ibipinabant), acyclic amides (e.g., taranabant), and pyrazolines (e.g., otenabant) [1]. This structural differentiation is not merely cosmetic; the bicyclic lactam series was designed to improve upon the physicochemical and pharmacokinetic limitations of earlier series, including reduced brain penetration and metabolic stability [1]. The unique scaffold also dictates a different binding mode within the CB1 receptor orthosteric site, which may underlie the distinct functional and in vivo behavioral profile observed with PF-514273 (e.g., lack of effect on ethanol CPP) [2]. For researchers requiring a CB1 antagonist with a chemical backbone unrelated to the heavily patented and well-characterized diarylpyrazoles, PF-514273 offers a valuable tool for orthogonal pharmacological validation.

Chemical Scaffold Bicyclic Lactam Structure-Activity Relationship

Optimal Research and Procurement Applications for PF-514273 Based on Quantitative Differentiation Evidence


Dissection of CB1-Mediated Feeding vs. Reward Pathways in Rodent Models

Based on the evidence that PF-514273 reduces food intake but does not alter ethanol-induced CPP (Section 3, Evidence Item 4), this compound is optimally suited for studies aiming to separate the homeostatic (feeding) from the hedonic (reward) functions of central CB1 receptors. Researchers studying obesity or metabolic disorders can use PF-514273 to induce appetite suppression while minimizing confounding effects on natural reward processing and motivation [1]. This contrasts with rimonabant, which simultaneously affects both feeding and drug/alcohol reward behaviors, making it difficult to attribute behavioral outcomes specifically to appetite regulation. For procurement, this unique in vivo profile justifies the selection of PF-514273 over generic CB1 antagonists when the experimental question involves a dissociation of ingestive behavior from motivational or affective states.

Validation of CB1-Selective Phenotypes in Cell-Based Assays with Minimal Inverse Agonism Confounding

Given its clean functional antagonism profile with an IC50 of 0.82 nM in GTPγS binding assays and a >10,000-fold selectivity window over CB2 (Section 3, Evidence Items 1-3), PF-514273 is the preferred tool for cell-based assays requiring specific blockade of agonist-induced CB1 signaling [1][2]. Unlike rimonabant, which exhibits inverse agonism at concentrations >1 μM and can suppress basal G-protein activity, PF-514273 acts primarily as a neutral antagonist at standard working concentrations (e.g., 10-100 nM) [3]. This is particularly valuable in assays using primary neuronal cultures or tissues with variable endocannabinoid tone, where inverse agonism can introduce significant variability and misinterpretation of constitutive receptor activity. Procurement of PF-514273 ensures that observed effects are due to competitive antagonism of exogenous or endogenous agonists rather than suppression of basal signaling.

Orthogonal Chemical Tool for Confirming CB1-Mediated Pharmacology in Target Validation Studies

PF-514273 belongs to a distinct chemical series (bicyclic lactam) compared to the widely used diarylpyrazole (rimonabant) and acyclic amide (taranabant) classes (Section 3, Evidence Item 5) [1]. This scaffold novelty makes it an essential orthogonal tool for target validation studies. If a biological effect is observed with both a diarylpyrazole-based antagonist (e.g., rimonabant) and PF-514273, the likelihood that the effect is mediated by CB1 antagonism (rather than a scaffold-specific off-target effect) is significantly increased. Conversely, if an effect is observed with rimonabant but not PF-514273, it suggests the possibility of off-target activity by the diarylpyrazole series. For industrial research groups or academic labs publishing high-impact target validation work, the procurement of a chemically distinct CB1 antagonist like PF-514273 is a critical component of rigorous experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-514273

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.